Omiganan pentahydrochloride, formerly known as MBI 226, is a synthetic cationic peptide derived from the naturally occurring antimicrobial peptide indolicidin, which is found in bovine neutrophils. This compound consists of a twelve-amino-acid sequence (ILRWPWWPWRRK-amide) and is notable for its broad-spectrum antimicrobial activity against various microorganisms, including both gram-positive and gram-negative bacteria as well as fungi . Omiganan pentahydrochloride has been investigated for its potential applications in preventing catheter-related infections and treating skin conditions such as seborrheic dermatitis .
The peptide was initially purified from bovine neutrophils, where it was identified for its potent antimicrobial properties. Subsequent synthetic efforts have allowed for the development of omiganan pentahydrochloride as a topical agent with enhanced stability and efficacy compared to its natural counterparts .
Omiganan pentahydrochloride is classified as an antimicrobial peptide (AMP), specifically a cationic peptide due to its positive charge at physiological pH. This classification is significant because cationic peptides typically exhibit strong interactions with negatively charged bacterial membranes, leading to their antimicrobial effects .
Omiganan pentahydrochloride is synthesized using solid-phase peptide synthesis (SPPS) techniques, employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a polystyrene resin modified with a Rink amide linker. The synthesis involves several key steps:
The synthesis process is carefully monitored to ensure high purity and yield. The chloranil test is employed to confirm successful acylation and deprotection at each step. After synthesis, the peptides are dried under vacuum before being subjected to analytical characterization.
The molecular structure of omiganan pentahydrochloride consists of a sequence of twelve amino acids forming a cationic peptide. The structural formula can be represented as follows:
This structure enables omiganan to interact effectively with bacterial membranes due to its amphipathic nature, which facilitates membrane disruption .
Omiganan pentahydrochloride has been characterized using various techniques including mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.
Omiganan pentahydrochloride exhibits significant antimicrobial activity through several mechanisms:
The interaction with bacterial membranes is characterized by rapid kinetics, allowing for effective microbial kill rates within short exposure times. Studies have shown minimal bactericidal concentrations that are comparable or superior to other antimicrobial agents .
The mechanism by which omiganan pentahydrochloride exerts its antimicrobial effects involves several key steps:
Experimental data indicate that omiganan has a dose-dependent effect on microbial viability, demonstrating significant reductions in viable counts within hours of treatment.
Relevant analyses include stability studies that confirm its efficacy over time when stored properly .
Omiganan pentahydrochloride has several scientific uses:
Omiganan pentahydrochloride (ILRWPWWPWRRK-amide) exerts its primary antimicrobial activity through rapid, concentration-dependent disruption of microbial membranes. As a cationic peptide, it selectively targets negatively charged phospholipids abundant in bacterial and fungal membranes. Biophysical studies using large unilamellar vesicles (LUVs) mimicking bacterial membranes (POPC:POPG ratios) demonstrate exceptionally high partition constants for anionic membranes (Kₚ = 18,900–43,500) compared to neutral mammalian models (Kₚ = 3,700) [4] [7]. This electrostatic interaction facilitates deep insertion into lipid bilayers, driven by its tryptophan-rich hydrophobic domains.
Upon binding, omiganan induces immediate membrane destabilization via:
Table 1: Membrane Selectivity of Omiganan
Membrane Model Composition | Partition Constant (Kₚ × 10³) |
---|---|
80:20 POPC:POPG (Gram-negative mimic) | 43.5 ± 8.7 |
60:40 POPC:POPG (Gram-positive mimic) | 18.9 ± 1.3 |
100% POPC (Mammalian mimic) | 3.7 ± 0.4 |
Data derived from fluorescence spectroscopy studies [4]
Notably, membrane saturation occurs at low lipid:peptide ratios, correlating with minimum inhibitory concentrations (MICs). Saturation thresholds align with MIC values across species, suggesting membrane occupancy directly dictates bactericidal efficacy [4] [7].
Beyond membrane lysis, omiganan exhibits secondary intracellular mechanisms. At sub-MIC concentrations, it dose-dependently inhibits DNA, RNA, and protein synthesis in S. aureus:
These effects are attributed to peptide translocation across compromised membranes, though cytoplasmic targets remain uncharacterized. Kill curve analyses confirm concentration-dependent bactericidal activity, with ≥99.9% killing of S. aureus within 2 hours at 4× MIC [1] [3]. Minimal bactericidal/fungicidal concentrations (MBCs/MFCs) typically remain within 2–4× MIC values, supporting membrane disruption as the dominant mechanism [1].
Omiganan is a synthetic analog of indolicidin (ILPWKWPWWPWRR-amide), a naturally occurring bovine cathelicidin. Key structural and functional enhancements include:
Table 2: Biophysical and Antimicrobial Properties vs. Parent Peptide
Property | Omiganan | Indolicidin |
---|---|---|
Sequence | ILRWPWWPWRRK-NH₂ | ILPWKWPWWPWRR-NH₂ |
Net Charge | +5 | +3.5 |
Tryptophan Residues | 4 | 5 |
MIC₉₀ vs. S. aureus (μg/mL) | 16 | 64 |
Hemolytic Activity (HC₅₀ μg/mL) | >128 | 25 |
Data compiled from [4] [5] [6]
Compared to human cathelicidin LL-37, omiganan shows superior activity against staphylococci and fungi but lacks LL-37’s immunomodulatory functions [2] [5]. Its specificity for microbial membranes over mammalian cells (8–12× higher selectivity than indolicidin) underpins its safety profile in topical applications [4] [6].
Table 3: Spectrum of Activity Against Clinical Pathogens
Pathogen (Resistance Profile) | MIC Range (μg/mL) | MIC₉₀ (μg/mL) |
---|---|---|
Staphylococcus aureus (MSSA) | 8–32 | 16 |
S. aureus (MRSA) | 8–32 | 16 |
Coagulase-negative Staphylococci | 1–8 | 4–8 |
Enterococcus faecium (VRE) | 2–8 | 8 |
Enterococcus faecalis (VRE) | 64–128 | 128 |
Escherichia coli (ESBL+) | 32–128 | 128 |
Candida albicans | 32–64 | 64 |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7